Fendosal

Descripción

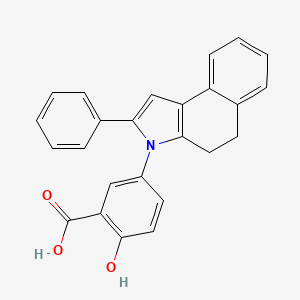

structure

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWWPSYXSLJRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201811 | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-27-6 | |

| Record name | Fendosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendosal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fendosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENDOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fendosal's Mechanism of Action: A Technical Guide for Researchers

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, primarily characterized by its anti-inflammatory, analgesic, and potential fibrinolytic properties. This guide provides an in-depth analysis of its core pharmacological activities, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Core Mechanism: Anti-inflammatory and Analgesic Effects

Prostaglandins are synthesized from arachidonic acid by COX enzymes. The inhibition of these enzymes by NSAIDs leads to a reduction in the production of prostaglandins, thereby alleviating inflammatory symptoms and pain.

Experimental Evidence of Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.

Table 1: Summary of this compound's Anti-inflammatory Activity

| Experimental Model | Species | This compound Activity | Comparator | Reference |

| Carrageenan-Induced Paw Edema | Rat | 1.4 times more active | Aspirin | [1] |

| Adjuvant-Induced Polyarthritis (Prophylactic) | Rat | 6.9 times more active | Aspirin | [1] |

| Adjuvant-Induced Polyarthritis (Therapeutic) | Rat | 9.5 times more active | Aspirin | [1] |

This widely used model assesses the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the rat's hind paw.

-

Drug Administration: this compound, a reference NSAID (e.g., aspirin), or a vehicle control is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

-

Data Analysis: The percentage inhibition of edema is calculated for the drug-treated groups compared to the vehicle control group.

Experimental Evidence of Analgesic Activity

Clinical studies have demonstrated this compound's efficacy in managing postoperative pain. A single 200 mg dose of this compound was found to have a peak analgesic effect similar to 650 mg of aspirin in patients with pain following the surgical removal of impacted third molars.[2] Notably, this compound exhibited a slower onset of action (3 hours) but a significantly longer duration of action (8 hours) compared to aspirin.[2]

This model is commonly used to evaluate the peripheral analgesic activity of compounds.

-

Animal Model: Male Swiss albino mice (20-25g) are typically used.

-

Drug Administration: this compound, a reference analgesic (e.g., aspirin), or a vehicle control is administered orally or intraperitoneally.

-

Induction of Pain: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: The number of "writhing" movements (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.

Secondary Mechanism: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Quantitative Data on PAI-1 Inhibition

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 15 µM | SDS-PAGE based assay at 37°C | [3] |

Experimental Protocol: PAI-1 Inhibition Assay (General Overview)

-

Procedure:

-

Plasminogen and a chromogenic substrate for plasmin are then added.

-

The residual t-PA activity converts plasminogen to plasmin, which in turn cleaves the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

Caption: this compound's primary mechanism of action as an NSAID.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

References

- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic effect of this compound, ibuprofen and aspirin in postoperative oral surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and comparative evaluation of a novel PAI-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Fendosal as a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and Its Inhibition

Mechanism of Action of Fendosal

This multi-step process can be visualized as follows:

Quantitative Data

| Parameter | Value | Assay Method | Reference |

| IC50 | 15 µM | SDS-PAGE | [4] |

| ED50 (anti-inflammatory) | 143.66 mg/kg | in vivo (rat) | [3] |

Experimental Protocols

Chromogenic Assay for PAI-1 Activity

Protocol:

-

Reagents and Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Tissue-type plasminogen activator (t-PA)

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween 20)

-

96-well microplate

-

Microplate reader

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of t-PA to each well and incubate for a further 10 minutes at 37°C.

-

Initiate the chromogenic reaction by adding a solution containing plasminogen and the chromogenic substrate.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual t-PA activity.

-

SDS-PAGE Analysis of PAI-1/t-PA Complex Formation

Protocol:

-

Reagents and Materials:

-

This compound stock solution

-

t-PA

-

SDS-PAGE loading buffer (with and without reducing agent)

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

Protein staining solution (e.g., Coomassie Brilliant Blue)

-

Molecular weight markers

-

Procedure:

-

Add a molar excess of t-PA to the mixtures and incubate for an additional 15 minutes at 37°C to allow for complex formation.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Protocol:

-

Reagents and Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

This compound solutions of varying concentrations (analyte)

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

-

-

Procedure:

-

Monitor the binding response (in Resonance Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases.

-

Regenerate the sensor surface between each this compound injection using the regeneration solution.

-

Analyze the sensorgram data using appropriate fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

References

Fendosal and Its Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal, with the chemical name 5-(4,5-Dihydro-2-phenyl-3H-benz[e]indol-3-yl)-2-hydroxybenzoic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties.[1][2] It belongs to the salicylic acid derivatives class of compounds and has been shown to have a superior therapeutic profile compared to aspirin, with greater analgesic and anti-inflammatory responses and reduced gastrointestinal toxicity.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and a survey of its derivatives, based on available scientific literature.

This compound Synthesis

The synthesis of this compound was first reported by R. C. Allen and B. Anderson, with detailed procedures outlined in U.S. Patent 3,878,225 and the Journal of Medicinal Chemistry (1976, 19, 318). While the full experimental texts are not publicly available, the synthesis can be inferred from the reaction scheme and general knowledge of organic synthesis. The core of the synthesis involves the reaction of 2-phenyl-4,5-dihydro-3H-benz[e]indole with a salicylic acid derivative.

Proposed Synthetic Pathway

The synthesis likely proceeds through the following key steps:

-

Formation of the Benz[e]indole Ring System: This heterocyclic core is typically synthesized through a Fischer indole synthesis or related methods.

-

N-Arylation: The formed 2-phenyl-4,5-dihydro-3H-benz[e]indole is then coupled with a protected salicylic acid derivative, likely 5-bromosalicylic acid or a similar electrophile, via an N-arylation reaction. This step may be catalyzed by a copper or palladium catalyst.

-

Deprotection: In the final step, any protecting groups on the salicylic acid moiety are removed to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Due to the lack of access to the full text of the primary literature, a detailed experimental protocol cannot be provided. However, a general procedure for a similar N-arylation reaction would involve:

-

Reaction Setup: A reaction vessel is charged with 2-phenyl-4,5-dihydro-3H-benz[e]indole, the 5-halosalicylic acid derivative, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).

-

Reaction Conditions: The mixture is heated to an elevated temperature (typically >100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound's primary pharmacological effects are attributed to its anti-inflammatory and analgesic properties. It has been demonstrated to be more potent than aspirin in various animal models of inflammation and pain.[2]

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

References

- 1. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Analgesic Profile of Fendosal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vivo analgesic effects of this compound, drawing from available preclinical and clinical data. The information is intended to support researchers, scientists, and professionals involved in drug development in understanding the pharmacological profile of this compound. While clinical data highlights its efficacy in managing postoperative pain, a complete preclinical analgesic characterization in various pain models remains to be fully elucidated in publicly available literature.

Core Mechanism of Action: NSAID Activity

This compound is classified as a non-steroidal anti-inflammatory drug. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The specific selectivity of this compound for the two main isoforms of cyclooxygenase, COX-1 and COX-2, has not been detailed in the available literature.

Preclinical In Vivo Data

Preclinical studies have primarily focused on the anti-inflammatory effects of this compound, which are closely linked to its analgesic properties.

Anti-Inflammatory Activity

Table 1: Anti-Inflammatory Effects of this compound in Rat Models

| Model | Species | This compound Dose | Comparator | Outcome | Reference |

| Carrageenan-Induced Paw Edema | Rat | Not Specified | Aspirin | 1.4 times more active than aspirin | |

| Adjuvant-Induced Polyarthritis (Prophylactic) | Rat | Not Specified | Aspirin | 6.9 times more active than aspirin | |

| Adjuvant-Induced Polyarthritis (Therapeutic) | Rat | Not Specified | Aspirin | 9.5 times more active than aspirin |

Clinical In Vivo Data

Clinical trials have provided quantitative data on the analgesic efficacy of this compound in a human model of postoperative pain.

Postoperative Dental Pain

A significant body of clinical evidence for this compound's analgesic effects comes from studies on patients with moderate to severe pain following the extraction of impacted third molars.

Table 2: Analgesic Efficacy of this compound in Postoperative Dental Pain

| Study Design | Patient Population | This compound Dose | Comparator(s) | Key Findings | Reference(s) |

| Single-dose, double-blind, randomized, placebo-controlled | 153 patients with moderate to severe pain after impacted molar extraction | 100 mg, 200 mg, 400 mg | Placebo, Aspirin (650 mg) | - 100 mg was not an effective analgesic dose.- 200 mg was superior to placebo and comparable to aspirin in total effect.- 400 mg was statistically superior to 200 mg and placebo.- 400 mg provided analgesia similar to aspirin 650 mg but with a significantly longer duration. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols relevant to the in vivo assessment of this compound and other NSAIDs.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation and is sensitive to cyclooxygenase inhibitors.

-

Animals: Male or female rats (specific strain, e.g., Wistar or Sprague-Dawley) are used.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Drug Administration: this compound or a comparator drug is typically administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection. A control group receives the vehicle.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the drug treatment compared to the control group is then determined.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory agents in a model of chronic inflammation.

-

Animals: Susceptible rat strains (e.g., Lewis rats) are typically used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or the base of the tail.

-

Drug Administration:

-

Prophylactic: this compound or comparator is administered daily starting from the day of adjuvant injection.

-

Therapeutic: Treatment begins after the onset of clinical signs of arthritis (typically 10-14 days post-adjuvant).

-

-

Assessment of Arthritis: The severity of arthritis is evaluated based on several parameters, including:

-

Paw volume measurement.

-

Arthritic score (visual assessment of erythema, swelling, and joint deformity).

-

Body weight changes.

-

Histopathological analysis of the joints.

-

-

Data Analysis: The effects of the drug are determined by comparing the measured parameters in the treated groups to the adjuvant-injected control group.

Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity. While no specific data for this compound is available, the general protocol is as follows:

-

Animals: Male or female mice (e.g., Swiss albino) are used.

-

Drug Administration: The test compound, a standard analgesic (e.g., diclofenac), or vehicle is administered orally or intraperitoneally, typically 30 minutes before the induction of writhing.

-

Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is given to induce a characteristic stretching behavior known as writhing.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period (e.g., 20 minutes).

-

Data Analysis: The percentage inhibition of writhing in the drug-treated groups is calculated relative to the vehicle-treated control group.

Signaling Pathways and Visualizations

The analgesic and anti-inflammatory effects of this compound, as an NSAID, are mediated through the inhibition of the cyclooxygenase pathway.

General NSAID Mechanism of Action

Experimental Workflow for Preclinical Analgesic Assessment

Conclusion

This compound has demonstrated significant anti-inflammatory and analgesic effects in both preclinical and clinical settings. Its potency appears to be superior to that of aspirin in models of chronic inflammation, and it provides effective and long-lasting analgesia in postoperative pain. The primary mechanism of action is consistent with that of other NSAIDs, involving the inhibition of prostaglandin synthesis. However, a more detailed characterization of its analgesic profile in a broader range of preclinical pain models and a definitive determination of its COX-1/COX-2 selectivity would provide a more complete understanding of its pharmacological profile and potential therapeutic applications. The provided experimental protocols offer a framework for further investigation into the analgesic properties of this compound.

In-depth Technical Guide: Pharmacokinetics and Metabolism of Fendosal

Notice to the Reader: Comprehensive, publicly available scientific literature detailing the pharmacokinetics and metabolism of Fendosal is exceedingly limited. Despite extensive searches for quantitative data, detailed experimental protocols, and established metabolic pathways, the information required to construct a complete in-depth technical guide as requested is not available in the public domain.

This document summarizes the sparse information that has been identified regarding this compound and provides context on the type of data that is available for a structurally related, but distinct, compound, Fenbendazole, for informational purposes only. The data for Fenbendazole should not be extrapolated to this compound.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1] It has been investigated for its potential therapeutic effects, and some studies have compared its activity to that of aspirin.[1] Structurally, it is identified as 5-(4,5-dihydro-2-phenyl-3H-benz[e]indol-3-yl)salicylic acid.

Pharmacokinetics of this compound: Limited Available Data

Detailed pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life for this compound in humans or animal models have not been sufficiently reported in the available literature.

Absorption and Bioavailability

A study in healthy male volunteers investigated the effects of food and antacids on the oral absorption of a 200 mg dose of this compound.[2]

-

Effect of Food: The presence of food was found to have no statistically significant impact on the bioavailability of this compound.[2]

-

Effect of Antacids: Co-administration of an antacid dramatically reduced the bioavailability of this compound by approximately 80%.[2] In vitro experiments suggest that this may be due to the formation of a complex between the unionized form of this compound and the metal ions present in the antacid, which impedes its absorption.[2]

Experimental Protocol: Bioavailability Study[2]

-

Study Design: Two separate groups of twelve healthy male volunteers each participated in the study. This compound (200 mg) was administered orally on separate occasions to assess the influence of food or antacid.

-

Sample Collection: Blood samples (20 ml) were collected over a 12-hour period after dosing.

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated fluorescence technique.

Metabolism of this compound: Undetermined

The metabolic pathways of this compound, including its primary metabolites and the enzymatic systems responsible for its biotransformation (e.g., cytochrome P450 enzymes), have not been described in the available scientific literature. Therefore, a diagram of its signaling pathways or metabolic fate cannot be generated.

Data Summary Table

Due to the lack of quantitative data, a summary table of pharmacokinetic parameters for this compound cannot be provided.

Information on a Structurally Related Compound: Fenbendazole

It is critical to reiterate that the following information pertains to Fenbendazole , an anthelmintic agent, and not this compound. This information is provided solely for context on the type of detailed data that is available for a related chemical structure.

Fenbendazole has been more extensively studied, and significant information is available regarding its pharmacokinetics and metabolism in various animal species and in human liver microsomes.

Metabolism of Fenbendazole

The metabolism of Fenbendazole is well-characterized and involves several key transformations:

-

Sulfoxidation: Fenbendazole is metabolized to its active sulfoxide derivative, oxfendazole.[3]

-

Sulfone Formation: Further oxidation of oxfendazole leads to the formation of fenbendazole sulfone.[3]

-

Hydroxylation: Fenbendazole can also undergo hydroxylation to form hydroxyfenbendazole.[4]

The primary enzymes identified as responsible for the hydroxylation of Fenbendazole in human liver microsomes are CYP2J2 and CYP2C19.[4]

Pharmacokinetic Data for Fenbendazole

Quantitative pharmacokinetic data for Fenbendazole is available for several species, including pigs, dogs, and horses. For instance, in pigs administered an oral dose of 5 mg/kg, the peak plasma concentration of fenbendazole was 0.07 µg/ml, and the time to peak plasma concentration was 3.75 hours.[5] The bioavailability of oral fenbendazole in pigs was determined to be 27.1%.[5]

Conclusion

While this compound has been a subject of pharmacological interest, its pharmacokinetic and metabolic profiles remain largely uncharacterized in the public scientific domain. The available information is insufficient to provide a detailed technical guide for researchers and drug development professionals. Further studies are necessary to elucidate the absorption, distribution, metabolism, and excretion of this compound to support any potential clinical development. Should more data become publicly available, a comprehensive guide could be compiled. For researchers interested in the benzimidazole class of compounds, the extensive data on Fenbendazole may offer some mechanistic insights, though direct comparisons should be avoided.

References

- 1. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfendazoledevelopmentgroup.org [oxfendazoledevelopmentgroup.org]

- 3. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Fendosal Bioavailability and Absorption: A Technical Guide

Disclaimer: The following technical guide on the bioavailability and absorption of Fendosal is based on limited publicly available scientific literature. The primary source of in-vivo human pharmacokinetic data originates from a study conducted in 1985. This document summarizes the available data and provides a framework for understanding this compound's behavior in the body, but it should be noted that further research may be necessary to provide a more comprehensive and contemporary understanding.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of salicylic acid.[1][2][3] It has been investigated for its analgesic and anti-inflammatory properties.[2] Understanding the bioavailability and absorption of this compound is critical for drug development professionals to determine appropriate dosing regimens and to anticipate potential drug interactions. This guide provides a detailed overview of the known pharmacokinetic parameters, experimental protocols used in its assessment, and a visualization of the relevant pathways.

Data Presentation: Pharmacokinetic Properties of this compound

The oral bioavailability of this compound has been assessed in healthy male volunteers. The key findings from a pivotal study are summarized below. This study investigated the effects of food and antacids on the absorption of a 200 mg oral dose of this compound.[4]

| Condition | N | Dose (mg) | Effect on Bioavailability | Key Findings |

| Fasted State vs. Fed State | 12 | 200 | No significant effect (p > 0.05) | Food does not significantly alter the extent of this compound absorption.[4] |

| With Antacid | 12 | 200 | Reduced by 80% | Co-administration of an antacid significantly decreases the rate and extent of this compound absorption.[4] |

Experimental Protocols

The primary clinical study assessing this compound bioavailability employed a randomized, crossover design.[4] The methodologies utilized in this key study are detailed below.

In-Vivo Bioavailability Study in Humans

-

Study Design: Two separate groups of twelve healthy male volunteers participated in the study.[4]

-

Dosing: A single oral dose of 200 mg of this compound was administered on separate occasions to assess the influence of food or antacid.[4]

-

Blood Sampling: 20 ml blood samples were collected at various time points over a 12-hour period after dosing.[4]

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated fluorescence technique.[4]

-

Treatments:

-

Food Effect Arm: this compound was administered after a standardized meal and in a fasted state on separate occasions.

-

Antacid Effect Arm: this compound was administered with a co-administered antacid and without on separate occasions.[4]

-

In-Vitro Complexation Study

-

Objective: To investigate the mechanism of the observed in-vivo interaction between this compound and antacids.[4]

-

Methodology: The study likely involved spectroscopic or other analytical techniques to assess the formation of a complex between unionized this compound and the metal ions present in the antacid.[4] The results suggested that complexation is responsible for the reduced absorption.[4]

Visualizations

Experimental Workflow for this compound Bioavailability Study

Caption: Workflow of the clinical trial assessing this compound bioavailability.

Postulated Interaction of this compound with Antacids

References

- 1. This compound | C25H19NO3 | CID 40821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (HP 129): a potent anti-inflammatory and analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of food and antacid on the absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fendosal Protein Binding Characteristics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its pharmacokinetic and pharmacodynamic profiles are significantly influenced by its binding to plasma proteins. This technical guide provides an in-depth overview of the anticipated protein binding characteristics of this compound, based on the known properties of NSAIDs as a class. It details the experimental protocols for determining these characteristics and illustrates the key signaling pathways involved in its mechanism of action.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical properties is crucial for interpreting its protein binding behavior.

| Property | Value | Source |

| Molecular Formula | C25H19NO3 | [1] |

| Molecular Weight | 381.42 g/mol | |

| IUPAC Name | 5-(4,5-Dihydro-2-phenyl-3H-benz[e]indol-3-yl)-2-hydroxybenzoic acid | [1] |

| CAS Number | 53597-27-6 |

Protein Binding of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs as a class are characterized by their high degree of binding to plasma proteins, primarily serum albumin.[2][3] This binding is a critical determinant of their pharmacokinetic properties, including their volume of distribution, clearance, and half-life.[2]

General Characteristics

-

High Affinity: NSAIDs typically exhibit high-affinity binding to plasma proteins, with the bound fraction often exceeding 99%.[3]

-

Primary Binding Protein: The main binding protein for most NSAIDs in plasma is albumin.[3]

-

Saturable Binding: The binding of NSAIDs to albumin is a saturable process, meaning that at high drug concentrations, the binding sites on albumin can become saturated, leading to an increase in the unbound (free) fraction of the drug.

-

Competitive Displacement: NSAIDs can compete with other drugs for the same binding sites on albumin, potentially leading to drug-drug interactions and an increase in the free concentration of either drug.[2]

Experimental Protocols for Determining Protein Binding

Several well-established in vitro methods are used to determine the extent of drug-protein binding. The choice of method often depends on the specific characteristics of the drug and the desired endpoints of the study.[4][5]

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring plasma protein binding.

Methodology:

-

A dialysis membrane, permeable only to the unbound drug, separates a chamber containing the drug and plasma proteins from a chamber containing a buffer solution.

-

The system is allowed to reach equilibrium, during which the unbound drug diffuses across the membrane into the buffer chamber until its concentration is equal on both sides.

-

The total drug concentration in the plasma chamber and the drug concentration in the buffer chamber (representing the unbound drug) are measured.

-

The percentage of protein binding is calculated using the following formula:

% Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Caption: Workflow for Equilibrium Dialysis.

Ultrafiltration

Ultrafiltration is a faster method for separating the unbound drug from the protein-bound drug.[4][5]

Methodology:

-

A plasma sample containing the drug is placed in a device equipped with a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug).

-

The sample is subjected to centrifugal force, which forces the unbound drug through the membrane.

-

The concentration of the drug in the resulting ultrafiltrate is measured, which corresponds to the unbound drug concentration.

-

The percentage of protein binding is then calculated as described for equilibrium dialysis.

Caption: Workflow for Ultrafiltration.

High-Performance Affinity Chromatography (HPAC)

HPAC is a chromatographic technique that can be used to study drug-protein interactions.

Methodology:

-

A column is packed with a stationary phase to which a specific plasma protein (e.g., albumin) is immobilized.

-

A solution of the drug is passed through the column.

-

The retention time of the drug on the column is measured. A longer retention time indicates a stronger binding affinity to the immobilized protein.

-

By analyzing the chromatographic data, binding constants can be determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NSAIDs, including likely this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins.[6][7] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[7]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in housekeeping functions such as protecting the gastric mucosa and maintaining renal blood flow.[6][8]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.[6][7]

By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.

Caption: NSAID Mechanism of Action via COX Inhibition.

Some NSAIDs have also been shown to have COX-independent mechanisms of action, which may involve interference with other signaling pathways such as the NF-κB pathway.[9] Further research would be needed to determine if this compound exhibits such properties.

Conclusion

While direct experimental data on the protein binding characteristics of this compound are limited in the public domain, a comprehensive understanding can be inferred from the well-established properties of the NSAID class of drugs. It is anticipated that this compound is highly bound to plasma albumin, a characteristic that significantly influences its pharmacokinetic profile. The experimental protocols and signaling pathways described in this guide provide a robust framework for researchers and drug development professionals to investigate and understand the protein binding and mechanism of action of this compound and other novel NSAIDs.

References

- 1. This compound | C25H19NO3 | CID 40821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein binding as a primary determinant of the clinical pharmacokinetic properties of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Albumin-Based Transport of Nonsteroidal Anti-Inflammatory Drugs in Mammalian Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 6. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

Fendosal: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal (5-(4,5-Dihydro-2-phenyl-3H-benz[e]indol-3-yl)-2-hydroxybenzoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate a thorough understanding of its preclinical safety profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal species. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, has been determined for oral and intraperitoneal routes of administration.

Table 1: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 740 |

| Mouse | Intraperitoneal | 510 |

| Rat | Oral | 450 |

| Rabbit | Oral | 560 |

Gastrointestinal Safety

General NSAID-Related Toxicities

As a member of the NSAID class, this compound is presumed to share the potential for class-specific adverse effects. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[3] While the inhibition of COX-2 is responsible for the anti-inflammatory effects, the inhibition of COX-1 can lead to adverse effects in the gastrointestinal tract and kidneys.[3]

Potential organ systems affected by NSAID toxicity include:

-

Gastrointestinal: Inhibition of prostaglandin synthesis in the gastric mucosa can lead to reduced mucus and bicarbonate secretion, and decreased mucosal blood flow, increasing the risk of ulceration and bleeding.[3]

-

Renal: Prostaglandins play a crucial role in maintaining renal blood flow. NSAID-induced inhibition can lead to acute kidney injury, particularly in individuals with pre-existing renal conditions.[4]

-

Hepatic: While less common, NSAID use can be associated with liver injury. The mechanisms are often idiosyncratic and may involve the formation of reactive metabolites.[5][6]

-

Cardiovascular: Some NSAIDs have been associated with an increased risk of cardiovascular thrombotic events. This is thought to be related to an imbalance between the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) and thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific studies on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound are not extensively reported in the available literature. However, this compound belongs to the benzimidazole class of compounds. Some other benzimidazoles have been investigated for their genotoxic potential and have shown evidence of aneugenicity (the ability to cause an abnormal number of chromosomes) in vitro, which is related to the inhibition of tubulin polymerization, rather than direct interaction with DNA. It is important to note that these findings are for other compounds in the same chemical class and may not be directly applicable to this compound.

Experimental Protocols

Detailed experimental protocols for the specific toxicology studies on this compound are not available in the public literature. The following represents a generalized protocol for determining acute oral toxicity (LD50) in rodents, based on standard methodologies.

Protocol: Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

1. Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

2. Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss Webster mice), nulliparous and non-pregnant females. Animals are acclimated to laboratory conditions for at least 5 days before the study.

3. Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

4. Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration is adjusted to allow for a constant dosage volume across different dose levels.

5. Administration: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is typically 1-2 mL for mice and 5-10 mL for rats.

6. Dosing Procedure (Up-and-Down Method):

- A starting dose is selected based on available information or a preliminary range-finding study.

- The first animal is dosed at the starting dose.

- If the animal survives for a defined observation period (typically 24-48 hours), the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

- If the animal dies, the next animal is dosed at a lower level.

- This process is continued, with the outcome for each animal determining the dose for the next, until a specified stopping criterion is met (e.g., a certain number of reversals in outcome).

7. Observations:

- Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours after dosing and then daily for a total of 14 days.

- Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

- Body weights are recorded prior to dosing and at regular intervals throughout the 14-day observation period.

8. Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic pathological changes are recorded.

9. Data Analysis: The LD50 is calculated using a statistical method appropriate for the up-and-down procedure, such as the maximum likelihood method.

Signaling Pathways

The primary mechanism of action of NSAIDs, including this compound, involves the inhibition of the cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

The following diagram illustrates a simplified workflow for a preclinical toxicology assessment, which would be applicable to a compound like this compound.

Caption: A generalized workflow for preclinical toxicology evaluation.

Conclusion

References

- 1. This compound | C25H19NO3 | CID 40821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (HP 129): a potent anti-inflammatory and analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Idiosyncratic liver toxicity of nonsteroidal antiinflammatory drugs: molecular mechanisms and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Profile of Fendosal: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro pharmacological activities of Fendosal (also known as HP 129), a non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound's mechanism of action at the molecular level. This guide summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows.

Core Activities: Inhibition of PAI-1 and Prostaglandin Synthesis

Quantitative Analysis of In Vitro Inhibition

The following table summarizes the key quantitative data available for this compound's in vitro inhibitory activities.

| Target Enzyme | Inhibitory Concentration (IC50) | Assay Method | Reference |

| Plasminogen Activator Inhibitor-1 (PAI-1) | 15 µM | SDS-PAGE | [1] |

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are outlines of the methodologies used to assess this compound's activity.

PAI-1 Inhibition Assay

-

SDS-PAGE Analysis: The reaction mixtures are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions.

Cyclooxygenase (COX) Inhibition Assay (General Methodology)

While specific protocols for this compound are not detailed in the available literature, a general methodology for assessing NSAID activity on COX enzymes is as follows. This protocol is based on commonly used in vitro assays for COX-1 and COX-2 inhibition.

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are typically used.

-

Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

-

Inhibitor Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

-

Assay Procedure (Example using an ELISA-based method):

-

The COX-1 or COX-2 enzyme is pre-incubated with this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of PGE2 production at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Conclusion

References

Cellular Targets of Fendosal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This document provides a technical overview of the known cellular targets of this compound, focusing on its primary mechanism of action. While specific quantitative enzymatic inhibition data for this compound is limited in publicly available literature, this guide outlines the established pharmacology of NSAIDs, details the experimental protocols used to characterize such compounds, and presents the relevant signaling pathways.

Primary Cellular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed isoform found in most tissues. It plays a crucial role in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[1]

-

COX-2: An inducible isoform that is typically absent or present at very low levels in most tissues. Its expression is significantly upregulated at sites of inflammation by cytokines, growth factors, and tumor promoters.[1][3]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[1] The selectivity of an NSAID for COX-2 over COX-1 is a critical parameter in its pharmacological profile.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Aspirin | 1.6 | 35 | 0.046 |

| Ibuprofen | 12 | 80 | 0.15[4] |

| Diclofenac | 0.076 | 0.026 | 2.9[4] |

| Celecoxib | 82 | 6.8 | 12[4] |

| Indomethacin | 0.0090 | 0.31 | 0.029[4] |

Potential Secondary Targets

Signaling Pathways

Prostaglandin Synthesis Pathway

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme immunoassay (EIA) kit for PGE2 or LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the reaction buffer containing hematin.

-

Inhibitor Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the enzyme solution. A control with DMSO alone is also prepared. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding the quenching solution.

-

PGE2 Quantification: Measure the amount of PGE2 produced in each reaction tube. This is typically done using a competitive EIA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5]

-

IC50 Calculation: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Whole Blood Assay for COX-1 and COX-2 Activity

This assay measures the inhibitory effect of a compound on COX activity in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood

-

Test compound (e.g., this compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

-

Blood Collection: Collect blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Inhibitor Incubation: Aliquots of the whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) at 37°C.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which triggers platelet activation and subsequent TXB2 production via COX-1. The concentration of TXB2 in the serum is then measured by EIA.

-

COX-2 Activity Measurement: To measure COX-2 activity, the blood is incubated with LPS for an extended period (e.g., 24 hours) to induce COX-2 expression in monocytes. The amount of PGE2 produced is then measured in the plasma by EIA.

-

IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are calculated as described in the in vitro assay.

Experimental Workflow Diagram

Caption: A typical workflow for determining the IC50 of this compound on COX enzymes.

Conclusion

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C25H19NO3 | CID 40821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pedworld.ch [pedworld.ch]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Fendosal in Preclinical Arthritis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-inflammatory and analgesic properties in various preclinical investigations. This technical guide provides an in-depth summary of the research conducted on this compound in animal models of arthritis, with a focus on its efficacy, mechanism of action, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-arthritic therapies.

Efficacy of this compound in Adjuvant-Induced Arthritis

The primary animal model utilized to assess the anti-arthritic potential of this compound is the adjuvant-induced arthritis model in rats. This model is widely recognized for its ability to mimic many of the pathological features of human rheumatoid arthritis. In these studies, this compound has shown potent activity, significantly surpassing that of the conventional NSAID, aspirin.

Quantitative Data Summary

Table 1: Prophylactic Efficacy of this compound in Adjuvant-Induced Arthritis

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Illustrative) | % Inhibition of Arthritis Score (Illustrative) |

| Vehicle Control | - | 4.5 ± 0.5 | - |

| Aspirin | 100 | 2.8 ± 0.4 | 37.8% |

| This compound | 15 | 1.5 ± 0.3 | 66.7% |

Note: Data are illustrative, based on the reported 6.9 to 9.5 times greater potency of this compound compared to aspirin[1]. The arthritis score is a composite measure of inflammation, swelling, and erythema in the joints.

Table 2: Therapeutic Efficacy of this compound in Adjuvant-Induced Arthritis

| Treatment Group | Dose (mg/kg) | Reduction in Paw Volume (mm³) (Illustrative) | % Reduction in Paw Volume (Illustrative) |

| Vehicle Control | - | 0.2 ± 0.1 | - |

| Aspirin | 150 | 1.5 ± 0.3 | 33.3% |

| This compound | 20 | 2.5 ± 0.4 | 55.6% |

Note: Data are illustrative, reflecting the superior therapeutic effect of this compound in established arthritis[1]. Paw volume is a key indicator of localized inflammation.

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of prostaglandin synthesis[2]. Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever[2][3]. By blocking the synthesis of these pro-inflammatory molecules, this compound effectively alleviates the symptoms of arthritis.

Signaling Pathway

The anti-inflammatory effects of NSAIDs like this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.

References

- 1. This compound (HP 129): a potent anti-inflammatory and analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective neutralization of prostaglandin E2 blocks inflammation, hyperalgesia, and interleukin 6 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Fendosal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] It belongs to the benzoindole class of compounds and is chemically described as 5-(4,5-Dihydro-2-phenyl-3H-benz[e]indol-3-yl)salicylic acid.[2] Early-stage research conducted in the late 1970s and 1980s established its efficacy in various preclinical models of inflammation and pain. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used in its initial evaluation.

Mechanism of Action

Visualizing the Core Mechanism

The following diagram illustrates the fundamental signaling pathway affected by this compound.

Preclinical Pharmacology

This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activities in a variety of preclinical models. Its potency has been consistently compared to that of aspirin, a benchmark NSAID.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies, comparing this compound with Aspirin.

Table 1: Anti-Inflammatory Activity of this compound vs. Aspirin [1]

| Experimental Model | Parameter | This compound | Aspirin | Relative Potency (this compound vs. Aspirin) |

| Carrageenan-Induced Rat Paw Edema | ED₅₀ (mg/kg, p.o.) | 143.66[5] | ~201 | 1.4x greater |

| Adjuvant-Induced Polyarthritis (Prophylactic) | % Inhibition | - | - | 6.9x more active |

| Adjuvant-Induced Polyarthritis (Therapeutic) | % Inhibition | - | - | 9.5x more active |

Table 2: Analgesic Activity of this compound vs. Aspirin [1][6][7]

| Experimental Model | Parameter | This compound | Aspirin | Observations |

| Postoperative Dental Pain (Human) | Effective Dose | 200-400 mg | 650 mg | This compound 400 mg provides similar analgesia with a substantially longer duration.[6] |

| Postoperative Dental Pain (Human) | Onset of Action | Slow (~3 hours) | Faster | This compound's effect persisted for 8 hours, longer than aspirin.[7] |

Table 3: Gastric Ulcerogenic Potential [1]

| Species | Parameter | This compound | Aspirin | Observation |

| Rat | Gastric Irritation | Very Low | High | This compound shows a much wider separation between effective and gastric-irritating doses.[1] |

Experimental Protocols

The foundational understanding of this compound's efficacy was built upon several key experimental models. The detailed methodologies for these tests are crucial for the interpretation of the results and for designing future studies.

Carrageenan-Induced Rat Paw Edema

This is a widely used and validated model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Objective: To assess the ability of a compound to inhibit edema (swelling) induced by a phlogistic agent (carrageenan).

Methodology:

-

Animal Selection: Male Sprague-Dawley rats weighing between 150-200g are typically used.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar surface of the rat's hind paw.

-

Drug Administration: this compound, the reference drug (e.g., Aspirin), or a vehicle control is administered orally (p.o.) at various doses, typically 30-60 minutes before the carrageenan injection.

-

Paw Volume Measurement: Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., hourly for 3-5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% inhibition of edema) is then determined.

The following diagram outlines the workflow for this protocol.

Adjuvant-Induced Polyarthritis in Rats

This model is used to study the chronic anti-inflammatory effects of drugs, as it mimics certain aspects of human rheumatoid arthritis.

Objective: To evaluate the efficacy of a compound in preventing (prophylactic model) or treating (therapeutic model) chronic, systemic inflammation.

Methodology:

-

Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the base of the tail or a footpad of rats.

-

Disease Development: The disease develops over approximately 14-21 days, characterized by inflammation in both the injected and non-injected paws.

-

Drug Administration:

-

Prophylactic Model: this compound or a control is administered daily, starting from the day of adjuvant injection.

-

Therapeutic Model: Dosing begins after the establishment of arthritis (e.g., day 14).

-

-

Assessment: Paw volume is measured periodically. At the end of the study, radiological and histological analyses may be performed to assess joint damage.

-

Data Analysis: The inhibition of paw volume increase in both the adjuvant-injected and noninjected hind paws is calculated.[5]

Assessment of Gastric Ulcerogenic Potential

A critical aspect of NSAID development is assessing gastrointestinal toxicity.

Objective: To determine the extent of gastric mucosal damage caused by a drug compared to a control.

Methodology:

-

Animal Preparation: Rats are fasted for 24 hours prior to the experiment to ensure an empty stomach.

-

Drug Administration: High doses of this compound or a reference drug (e.g., Aspirin) are administered orally.

-

Observation Period: Animals are observed for several hours.

-

Evaluation: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for mucosal lesions or ulcers.

-

Data Analysis: An "ulcer index" is often calculated based on the number and severity of the lesions observed. This allows for a quantitative comparison of the gastrointestinal toxicity of different compounds.

Logical Relationships and Therapeutic Profile

The early research on this compound established a clear logical relationship between its therapeutic benefits and its primary side effect, gastrointestinal irritation. The goal was to develop a compound with a superior therapeutic index compared to existing NSAIDs like aspirin.

Conclusion

The early-stage research on this compound successfully characterized it as a potent non-steroidal anti-inflammatory and analgesic agent.[1] Preclinical data consistently demonstrated its superiority over aspirin in terms of anti-inflammatory potency and duration of analgesic action, coupled with a significantly lower potential for gastric irritation.[1][6] These foundational studies, utilizing established protocols such as the carrageenan-induced edema and adjuvant arthritis models, provided the essential data to justify further clinical development. The favorable separation between its effective and toxic doses was a key finding, highlighting its potential as a safer alternative to other NSAIDs available at the time.

References

- 1. This compound (HP 129): a potent anti-inflammatory and analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C25H19NO3 | CID 40821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effects of this compound, aspirin and placebo on postoperative dental pain. A dose-ranging and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic effect of this compound, ibuprofen and aspirin in postoperative oral surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fendosal In Vivo Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendosal is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. This document provides detailed application notes and protocols for in vivo experimental studies of this compound, focusing on its evaluation in established rat models of inflammation. The provided methodologies are based on published research and are intended to guide researchers in the preclinical assessment of this compound's efficacy.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, like other NSAIDs, is believed to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX activity, this compound reduces the production of PGs at the site of inflammation, thereby alleviating inflammatory symptoms.

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

Table 1: Comparative Anti-inflammatory Activity of this compound in Rat Models

| Model | Parameter | This compound vs. Aspirin | Reference |

| Carrageenan-Induced Paw Edema | Anti-inflammatory Activity | 1.4 times more potent | [1] |

| Adjuvant-Induced Polyarthritis (Prophylactic) | Anti-arthritic Activity | 6.9 times more potent | [1] |

| Adjuvant-Induced Polyarthritis (Therapeutic) | Anti-arthritic Activity | 9.5 times more potent | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound

-

Aspirin (for comparison)

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Protocol Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration:

-

Divide the rats into groups (n=6-8 per group): Vehicle control, this compound-treated, and Aspirin-treated (positive control).

-

Based on the reported 1.4 times higher potency of this compound compared to aspirin, and typical effective doses of aspirin in this model ranging from 100 to 300 mg/kg, an estimated effective oral dose range for this compound would be approximately 70 to 215 mg/kg. It is recommended to perform a dose-response study within this range.

-

Administer the calculated dose of this compound or aspirin, suspended in the vehicle, via oral gavage. The control group receives only the vehicle.

-

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Adjuvant-Induced Polyarthritis in Rats

This model is used to evaluate the chronic anti-inflammatory and anti-arthritic effects of this compound.

Materials:

-

Male Lewis or Sprague-Dawley rats (150-200 g)

-

This compound

-

Aspirin or other standard anti-arthritic drug (e.g., Methotrexate)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Digital calipers

-

Oral gavage needles

Protocol Workflow:

Caption: Workflow for Adjuvant-Induced Arthritis Assay.

Procedure:

-

Animal Preparation: Acclimatize male Lewis or Sprague-Dawley rats for at least one week.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

-

Drug Administration (Prophylactic Model):

-

Divide rats into groups: Vehicle control, this compound-treated, and positive control.

-

Begin daily oral administration of this compound or the positive control drug on day 0 and continue for 14-21 days.

-

Given that this compound is 6.9 times more potent than aspirin in this model, and typical aspirin doses range from 150 to 300 mg/kg/day, a suggested oral dose range for this compound is approximately 20 to 45 mg/kg/day.

-

-

Drug Administration (Therapeutic Model):

-

Allow arthritis to develop for 10-14 days after CFA injection.

-

On day 14, divide rats with established arthritis into treatment groups.

-

Begin daily oral administration of this compound or the positive control drug and continue for an additional 14-21 days.

-

As this compound is 9.5 times more potent than aspirin in the therapeutic model, a suggested oral dose range is approximately 15 to 30 mg/kg/day.

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both the injected and non-injected hind paws 2-3 times per week.

-

Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis). The maximum score per rat is 16.

-

Body Weight: Monitor body weight regularly as an indicator of systemic inflammation and drug toxicity.

-

-

Endpoint Analysis: At the end of the study, animals can be euthanized for:

-

Histopathological analysis of the joints to assess cartilage and bone erosion, and inflammatory cell infiltration.

-

Measurement of inflammatory biomarkers in serum or tissue homogenates (e.g., cytokines, prostaglandins).

-

Conclusion